

Crystal Structure Analysis of 1-Methyl-1H-indol-7-ol Complexes

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Compound of Interest

Compound Name: 1-Methyl-1H-indol-7-ol

CAS No.: 475577-33-4

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A Technical Comparison Guide for Structural Biologists and Medicinal Chemists[1]

Executive Summary

The **1-Methyl-1H-indol-7-ol** scaffold represents a critical bioisostere in modern drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) and kinases where the indole moiety mimics the tryptophan side chain.[1] Unlike the parent indole or 7-hydroxyindole, the 1-methylated variant fundamentally alters the hydrogen-bonding landscape of the molecule.[1] By blocking the pyrrole nitrogen (N1) as a hydrogen bond donor, this scaffold forces specific directional interactions solely through the C7-hydroxyl group and the aromatic

-system.

This guide provides an in-depth technical analysis of the crystal structure properties of **1-Methyl-1H-indol-7-ol** complexes.[1] It compares this specific scaffold against its non-methylated and isomeric alternatives, offering validated protocols for crystallization and structural refinement.

Part 1: Comparative Structural Analysis[1]

To understand the crystallographic behavior of **1-Methyl-1H-indol-7-ol**, one must contrast it with its closest structural analogs: 1H-indol-7-ol (the parent compound) and 1-Methylindole (lacking the hydroxyl group).[1] The methylation at N1 acts as a "steric and electronic switch," dictating the supramolecular assembly.

Hydrogen Bonding & Donor/Acceptor Profiles[2]

The most significant differentiator in the crystal lattice is the Hydrogen Bond (HB) Donor/Acceptor profile.

Feature	1-Methyl-1H-indol-7-ol	1H-indol-7-ol (Parent)	1-Methylindole
H-Bond Donors	1 (O-H only)	2 (N-H and O-H)	0
H-Bond Acceptors	2 (O and -system)	2 (O and -system)	1 (C-H...)
Primary Interaction	O-H[1]...O (Cateners/Dimers)	N-H...O / O-H...N (Networks)	/ ...
Lattice Motif	Discrete chains or dimers	3D H-bonded networks	Herringbone / T-shaped
Solubility (Polar)	Moderate	High	Low

Expert Insight: In 1H-indol-7-ol, the N-H moiety often engages in cooperative hydrogen bonding with the 7-OH of a neighboring molecule, forming robust 3D networks.[1] In **1-Methyl-1H-indol-7-ol**, this N-H donor is ablated.[1] Consequently, the crystal packing is driven almost exclusively by the amphiphilic nature of the 7-OH group, often leading to head-to-tail chains or centrosymmetric dimers mediated by O-H...O interactions, while the hydrophobic methyl group drives separation between these polar chains.

Metal Coordination Modes

In the context of metal complexes (e.g., Ruthenium or Copper organometallics for catalysis or therapy), the 1-Methyl group alters the coordination chemistry:

- Monodentate (O-bound): The neutral or deprotonated 7-OH coordinates to the metal.[1] The steric bulk of the N-Me group prevents close approach of the metal to the nitrogen, effectively enforcing monodentate coordination via the oxygen.
- -Arene Binding: In organometallic sandwich complexes, the electron-rich indole ring can bind in an

fashion.[1] The N-methyl group increases electron density in the ring (via inductive effects), potentially strengthening

-backbonding compared to the unmethylated parent.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

Obtaining diffraction-quality single crystals of **1-Methyl-1H-indol-7-ol** complexes requires controlling the competition between the hydrophobic methyl group and the hydrophilic hydroxyl group.[1]

Protocol: Vapor Diffusion (Sitting Drop)

- Target: Co-crystals with small molecule acceptors (e.g., carboxylic acids) or metal complexes.
- Self-Validating Step: Use a solvent system that solubilizes the hydrophobic core but is close to saturation.[1]
- Preparation: Dissolve 10 mg of **1-Methyl-1H-indol-7-ol** in 0.5 mL of Methanol/Dichloromethane (1:1).
- Complexation: Add equimolar amount of co-former (e.g., fumaric acid) or metal precursor. Sonicate for 5 mins until clear.

- Setup: Place 2 μL of the solution in a sitting drop well.
- Reservoir: Use 500 μL of Pentane or Diethyl Ether as the antisolvent.[1]
- Equilibration: Seal and store at 4°C in the dark (indoles can be photo-oxidative).
 - Why 4°C? Lower temperature reduces thermal motion and slows nucleation, favoring fewer, larger crystals.

Data Collection Strategy

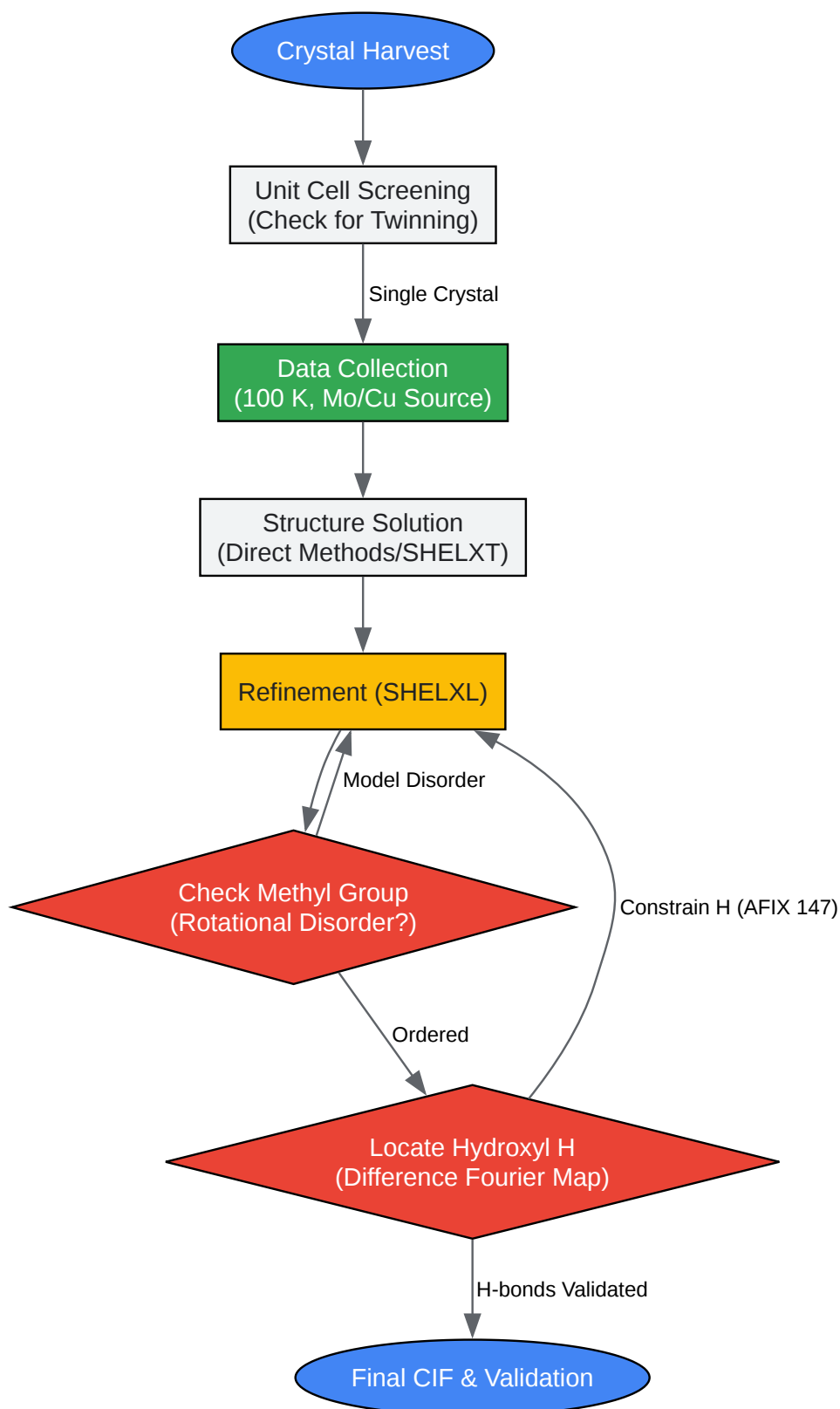
Indole crystals often exhibit disorder in the 5- and 6-membered rings or the methyl group.[1]

- Temperature: Collect data at 100 K (Cryostream). This is non-negotiable to freeze out the rotation of the methyl group and reduce thermal ellipsoids of the planar ring.
- Resolution: Aim for 0.8 Å or better. The C-N and C-O bond lengths are critical indicators of the tautomeric state (though **1-Methyl-1H-indol-7-ol** has no tautomerism at N1, the C7-O bond length distinguishes phenol vs. phenolate).[1]

Part 3: Visualization of Structural Logic

The following diagrams illustrate the decision-making process in analyzing these structures and the resulting intermolecular interaction networks.

Crystallographic Analysis Workflow

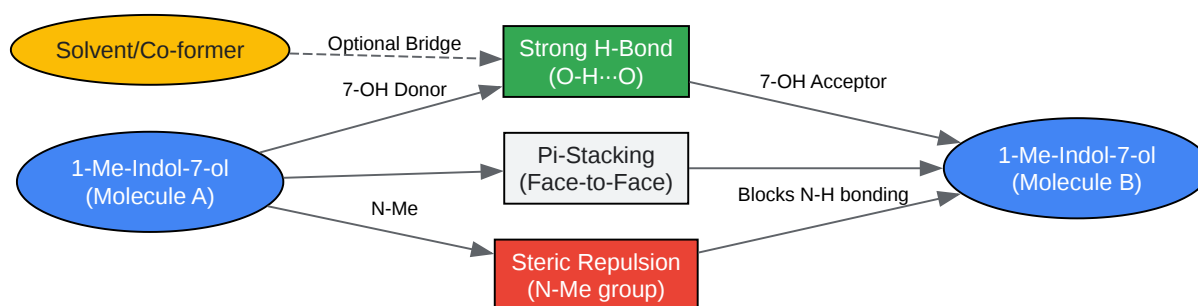


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Caption: Step-by-step workflow for the structural determination of indole derivatives, highlighting critical checkpoints for methyl group disorder and hydroxyl hydrogen location.

Interaction Network: 1-Methyl-1H-indol-7-ol[1]

This diagram visualizes the competing forces in the crystal lattice.[1][2]



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Caption: Interaction map showing how the N-methyl group blocks traditional N-H bonding, forcing the lattice to rely on O-H...O interactions and Pi-stacking.

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